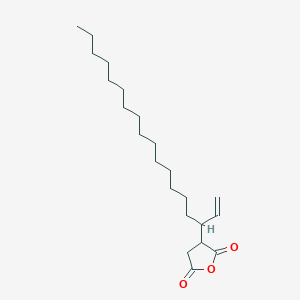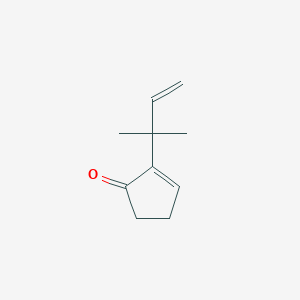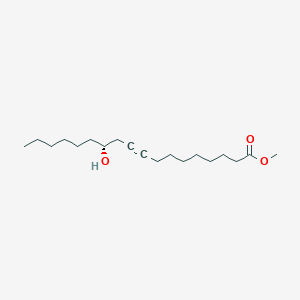
Methyl (12R)-12-hydroxyoctadec-9-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (12R)-12-hydroxyoctadec-9-ynoate is a chemical compound that belongs to the class of esters It is characterized by a hydroxyl group at the 12th position and a triple bond between the 9th and 10th carbon atoms in an 18-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (12R)-12-hydroxyoctadec-9-ynoate typically involves the esterification of the corresponding carboxylic acid with methanol. One common method is the reaction of 12-hydroxyoctadec-9-ynoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of more robust catalysts to enhance reaction rates and yields. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (12R)-12-hydroxyoctadec-9-ynoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation catalysts like palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Hydrogen gas in the presence of palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 12-oxo-octadec-9-ynoate.
Reduction: Formation of Methyl (12R)-12-hydroxyoctadec-9-ene or Methyl (12R)-12-hydroxyoctadecanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (12R)-12-hydroxyoctadec-9-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mécanisme D'action
The mechanism of action of Methyl (12R)-12-hydroxyoctadec-9-ynoate depends on its specific application. In biological systems, it may interact with cellular membranes and proteins, affecting their function. The hydroxyl group and the triple bond can participate in various biochemical reactions, influencing the compound’s activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Methyl (12R)-12-hydroxyoctadec-9-ynoate can be compared with other esters such as:
Methyl oleate: Similar in structure but lacks the hydroxyl group and triple bond.
Methyl linoleate: Contains multiple double bonds but no hydroxyl group.
Methyl stearate: Saturated ester without any double or triple bonds.
The unique features of this compound, such as the hydroxyl group and the triple bond, make it distinct and potentially more versatile in various applications .
Propriétés
Numéro CAS |
59959-32-9 |
|---|---|
Formule moléculaire |
C19H34O3 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
methyl (12R)-12-hydroxyoctadec-9-ynoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h18,20H,3-9,11-12,14-17H2,1-2H3/t18-/m1/s1 |
Clé InChI |
IZCLGPZFWADXHQ-GOSISDBHSA-N |
SMILES isomérique |
CCCCCC[C@H](CC#CCCCCCCCC(=O)OC)O |
SMILES canonique |
CCCCCCC(CC#CCCCCCCCC(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Oxo[tris(undecafluoropentyl)]-lambda~5~-phosphane](/img/structure/B14614140.png)
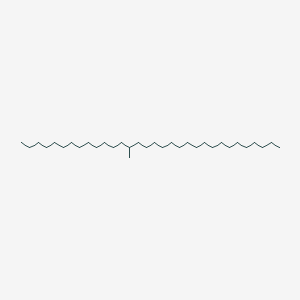

![1H-Imidazole, 1-[2-(4-fluorophenyl)hexyl]-](/img/structure/B14614164.png)

![5-Decyl-2-[4-(heptyloxy)-phenyl]-pyrimidine](/img/structure/B14614186.png)
![3-Methyl-4-[4-(trifluoromethyl)benzene-1-sulfonyl]but-2-en-1-ol](/img/structure/B14614200.png)
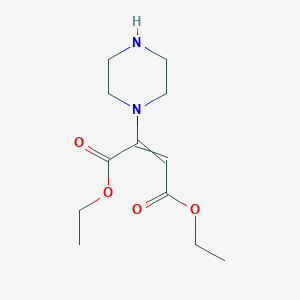
![6,7-Dihydroazuleno[6,5-b]furan-2(5H)-one](/img/structure/B14614212.png)

